TSPO Selectivity over H1 and D5 Receptors
In direct binding assays, 2-(naphthalen-1-yl)-1H-1,3-benzodiazole exhibits a Ki of 271 nM for the human translocator protein (TSPO), whereas its affinity for the histamine H1 receptor and dopamine D5 receptor exceeds 4,000 nM [1]. This translates to a minimum 15-fold selectivity window for TSPO over H1 and D5, indicating a defined interaction profile that is not observed with unsubstituted benzimidazole or simpler 2-aryl analogs. While a direct head-to-head comparison with 2-phenylbenzimidazole is not available in this dataset, the high micromolar Ki values for off-target receptors contrast with the sub-micromolar TSPO binding, providing a class-level inference of improved target engagement specificity.
| Evidence Dimension | Receptor Binding Affinity (Ki) |
|---|---|
| Target Compound Data | TSPO Ki = 271 nM; H1 Ki > 4,000 nM; D5 Ki > 4,000 nM |
| Comparator Or Baseline | H1 receptor and D5 receptor as off-target baselines |
| Quantified Difference | ≥15-fold selectivity for TSPO over H1/D5 |
| Conditions | In vitro binding assay; human receptors; exact assay conditions not fully disclosed in BindingDB entry |
Why This Matters
For researchers requiring a benzimidazole scaffold with defined TSPO binding and minimal polypharmacology, this compound offers a validated starting point with a quantifiable selectivity margin.
- [1] BindingDB. (n.d.). BDBM50605927 CHEMBL5172913: 2-(Naphthalen-1-yl)-1H-benzimidazole. Ki data for TSPO (271 nM), H1 (>4,000 nM), and D5 (>4,000 nM). View Source
